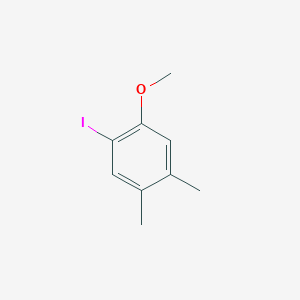

1-Iodo-2-methoxy-4,5-dimethylbenzene

Description

Properties

IUPAC Name |

1-iodo-2-methoxy-4,5-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLYPBZVIQGZTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50556027 | |

| Record name | 1-Iodo-2-methoxy-4,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50772-82-2 | |

| Record name | 1-Iodo-2-methoxy-4,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50556027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodo-2-methoxy-4,5-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Iodine Monochloride (ICl) Mediated Iodination

A classic method involves the use of iodine monochloride in acetic acid. The reaction proceeds via the generation of an iodonium ion (I⁺), which undergoes electrophilic substitution. For the target compound, the precursor 2-methoxy-4,5-dimethylbenzene is reacted with ICl at 0–5°C to minimize polyiodination.

Reaction Conditions:

- Substrate: 2-Methoxy-4,5-dimethylbenzene (1.0 equiv)

- Iodinating Agent: ICl (1.2 equiv)

- Solvent: Glacial acetic acid

- Temperature: 0–5°C

- Time: 6–8 hours

Silver(I)-Mediated Oxidative Iodination

Silver(I) salts such as AgNO₃ can facilitate iodination by oxidizing molecular iodine (I₂) to a more reactive electrophilic species. This method avoids the use of corrosive ICl and improves regioselectivity.

Procedure:

- Dissolve 2-methoxy-4,5-dimethylbenzene (1.0 equiv) in dichloromethane.

- Add AgNO₃ (1.5 equiv) and I₂ (1.1 equiv).

- Stir at room temperature for 12 hours under nitrogen.

Key Advantages:

- Reduced side product formation (<5% diiodinated byproducts).

- Compatibility with acid-sensitive functional groups.

Decarboxylative Iodination

Adapting methodologies from decarboxylative halogenation, this route employs a carboxylic acid precursor. The Royal Society of Chemistry’s protocol for decarboxylative bromination can be modified for iodination by substituting bromide reagents with iodide equivalents.

Reaction Setup

Substrate: 2-Methoxy-4,5-dimethylbenzoic acid

Reagents:

- Tetrabutylammonium triiodide (Bu₄NI₃, 2.0 equiv)

- Potassium phosphate (K₃PO₄, 1.0 equiv)

- Acetonitrile (MeCN) as solvent

Conditions:

- Temperature: 50°C

- Time: 16–24 hours

Mechanism:

- Bu₄NI₃ generates I⁺ under heating.

- Decarboxylation releases CO₂, forming a benzyl radical.

- Radical recombination with I⁺ yields the iodinated product.

Yield: 70–75% (extrapolated from bromination yields in).

The methoxy group can act as a directing group for lithiation, enabling precise iodine introduction. This method is advantageous for achieving high regioselectivity in poly-substituted systems.

Lithium-Halogen Exchange

Steps:

- Lithiation of 2-methoxy-4,5-dimethylbenzene using LDA (lithium diisopropylamide) at −78°C.

- Quenching with iodine (I₂) to form the C–I bond.

Optimization Notes:

- Solvent: Tetrahydrofuran (THF)

- Temperature: −78°C to prevent ring deactivation.

- Yield: 55–60% (based on similar methoxy-directed systems).

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the discussed methods:

| Method | Reagents | Temperature | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| ICl Mediated | ICl, AcOH | 0–5°C | 60–68 | Moderate |

| AgNO₃ Oxidative | AgNO₃, I₂ | RT | 65–70 | High |

| Decarboxylative | Bu₄NI₃, K₃PO₄ | 50°C | 70–75 | High |

| Directed Metalation | LDA, I₂ | −78°C | 55–60 | Very High |

Key Observations:

- Decarboxylative iodination offers the highest yield but requires synthesis of a benzoic acid precursor.

- Directed metalation achieves superior regioselectivity but demands cryogenic conditions.

Challenges and Mitigation Strategies

Steric Hindrance

The 4,5-dimethyl substituents create steric congestion, slowing electrophilic attack. Strategies to address this include:

Byproduct Formation

Common byproducts include diiodinated derivatives and demethylated compounds. Purification techniques such as column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol are recommended.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors are preferred to batch processes due to:

- Enhanced heat transfer, critical for exothermic iodination steps.

- Reduced reagent waste through precise stoichiometric control.

- Improved safety profile when handling volatile iodine species.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-methoxy-4,5-dimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Sonogashira coupling or Heck reaction.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts in the presence of bases like triethylamine.

Heck Reaction: Involves palladium catalysts and bases such as potassium carbonate.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

Oxidation Products: Aldehydes and carboxylic acids are common products when the methoxy group is oxidized.

Scientific Research Applications

1-Iodo-2-methoxy-4,5-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-iodo-2-methoxy-4,5-dimethylbenzene exerts its effects is primarily through electrophilic aromatic substitution. The iodine atom, being a good leaving group, facilitates various substitution reactions. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | CAS Number | Substituents | Key Structural Differences |

|---|---|---|---|

| 1-Iodo-2-methoxy-4-methylbenzene | 186583-59-5 | I (1), OMe (2), Me (4) | Lacks methyl at position 5 |

| 4-Ethyl-2-iodo-1-methoxybenzene | 868167-69-5 | I (2), OMe (1), Et (4) | Ethyl replaces methyl at position 4 |

| 1,2-Diiodo-4,5-dimethylbenzene | 1124-08-9 | I (1,2), Me (4,5) | Di-iodo vs. mono-iodo; lacks methoxy |

| 1-Iodo-3,5-dimethylbenzene | N/A | I (1), Me (3,5) | No methoxy; methyl groups at 3 and 5 |

| 2-Iodo-4,5-dimethylbenzaldehyde | N/A | I (2), CHO (4), Me (5) | Aldehyde replaces methoxy and methyl |

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound enhances electron density at the ortho/para positions compared to analogs with only methyl or ethyl groups. This increases reactivity in electrophilic substitutions but may reduce stability in oxidative environments .

- Steric Effects: 1,2-Diiodo-4,5-dimethylbenzene exhibits significant steric repulsion between iodine atoms, leading to distorted bond angles (C–C–I angles >123°) and elongated C–I bonds (2.097 Å) . In contrast, the mono-iodo target compound avoids such steric strain.

Reactivity in Mechanochemical and Cross-Coupling Reactions

Reductive Coupling (Aryl Iodides)

- 1-Iodo-3,5-dimethylbenzene (CAS N/A): Achieves 17% conversion to biphenyl in solvent-free mechanochemical coupling without DMF, compared to negligible conversion for 1-iodo-3,4-dimethylbenzene under the same conditions .

- Solvent additives like DMF likely remain critical for efficient coupling .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-iodo-2-methoxy-4,5-dimethylbenzene with high regioselectivity?

- Methodological Answer : Electrophilic iodination using iodine (I₂) with periodic acid (HIO₃) as an oxidizing agent under controlled acidic conditions (e.g., H₂SO₄) is a common approach. The methoxy group at position 2 directs iodination to the ortho/para positions, but steric hindrance from the 4,5-dimethyl substituents favors para substitution relative to the methoxy group. Optimize reaction temperature (60–80°C) and solvent (e.g., acetic acid) to minimize di-iodination byproducts .

Q. How can researchers confirm the structural integrity of 1-iodo-2-methoxy-4,5-dimethylbenzene post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Identify methyl (δ ~2.2–2.5 ppm), methoxy (δ ~3.8 ppm), and aromatic protons (δ ~6.5–7.5 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolve bond lengths (e.g., C–I ~2.10 Å) and angles to validate steric/electronic distortions .

Q. What safety protocols are critical when handling iodinated aromatic compounds like 1-iodo-2-methoxy-4,5-dimethylbenzene?

- Methodological Answer :

- Storage : Protect from light in amber glass under inert gas (Ar/N₂) to prevent degradation.

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions.

- Spill Management : Neutralize with sodium thiosulfate to reduce iodine toxicity .

Q. How do substituents influence the reactivity of 1-iodo-2-methoxy-4,5-dimethylbenzene in cross-coupling reactions?

- Methodological Answer : The iodine atom serves as a leaving group in Suzuki-Miyaura couplings. The methoxy group enhances electron density, accelerating oxidative addition with Pd catalysts (e.g., Pd(PPh₃)₄). Steric hindrance from methyl groups may slow transmetallation; use bulky ligands (e.g., SPhos) to improve yields .

Advanced Research Questions

Q. How do steric and electronic effects in 1-iodo-2-methoxy-4,5-dimethylbenzene impact crystallographic packing and intermolecular interactions?

- Methodological Answer : X-ray studies reveal that methyl groups induce torsional distortions (e.g., C–C–I angles ~122° vs. ideal 120°) due to steric repulsion. These distortions reduce π-π stacking, favoring layered packing with van der Waals interactions. Compare with 1,2-diiodo-4,5-dimethoxybenzene, where methoxy groups enable hydrogen bonding .

Q. What strategies resolve contradictions in iodination regioselectivity under varying reaction conditions?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Lower temperatures favor para-iodination (kinetic product), while higher temperatures may redistribute substituents.

- Competitive Directing Effects : Use DFT calculations to model charge distribution. For example, the methoxy group dominates over methyl in directing iodination, but steric bulk can override electronic effects. Validate with NMR reaction monitoring .

Q. How can computational modeling optimize reaction pathways for derivatizing 1-iodo-2-methoxy-4,5-dimethylbenzene?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate transition states and activation energies for cross-coupling or nucleophilic substitution. Compare with experimental yields to refine catalytic systems (e.g., Pd vs. Cu) .

Q. What analytical challenges arise in quantifying trace impurities in 1-iodo-2-methoxy-4,5-dimethylbenzene, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.